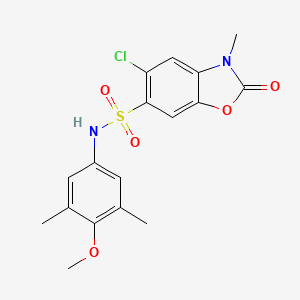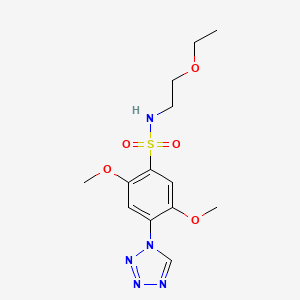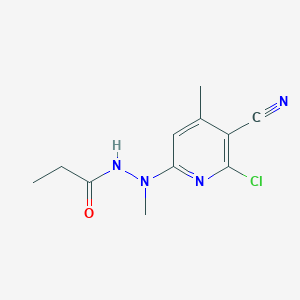![molecular formula C8H5N5O B11483150 tetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11483150.png)
tetrazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a tetrazole ring with a quinazoline moiety, resulting in a molecule with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-c]quinazolin-5(6H)-one typically involves the reaction of 2-aminobenzonitrile with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring, which subsequently undergoes cyclization to form the quinazoline structure . Another method involves the use of 2-(1H-tetrazol-5-yl)anilines and alkynes in the presence of a gold catalyst (Ph3PAuOTf) at elevated temperatures (100°C) in dichloroethane (DCE) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . The compound’s reactivity is influenced by the electron-withdrawing nature of the tetrazole ring, which facilitates these transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include amines, alcohols, and alkylthiols. These reagents participate in nucleophilic aromatic substitution reactions under mild conditions . Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines can yield amino-substituted derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Tetrazolo[1,5-c]quinazolin-5(6H)-one has a wide range of scientific research applications due to its diverse biological activities. In medicinal chemistry, it has been investigated for its potential as an anticancer, antifungal, and antibacterial agent . The compound’s ability to inhibit specific enzymes and molecular targets makes it a promising candidate for drug development .
In the field of biology, this compound has been used as a tool to study cellular processes and signaling pathways. Its fluorescent properties have also been explored for applications in imaging and diagnostics . Additionally, the compound’s unique structure and reactivity make it valuable in synthetic chemistry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tetrazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing tetrazole ring plays a crucial role in its reactivity and binding affinity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function . The compound’s ability to modulate signaling pathways and induce cellular responses is also a key aspect of its biological activity .
Comparison with Similar Compounds
Tetrazolo[1,5-c]quinazolin-5(6H)-one can be compared with other similar compounds, such as tetrazolo[1,5-b][1,2,4]triazine and tetrazolo[1,5-a]quinoxaline . These compounds share the tetrazole ring structure but differ in their fused ring systems, leading to variations in their chemical and biological properties .
Similar Compounds
Properties
Molecular Formula |
C8H5N5O |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
6H-tetrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C8H5N5O/c14-8-9-6-4-2-1-3-5(6)7-10-11-12-13(7)8/h1-4H,(H,9,14) |
InChI Key |
YMHZOYPJTFNJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=NN3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole](/img/structure/B11483069.png)

![6-(3,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B11483081.png)
![Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-](/img/structure/B11483087.png)
![1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-phenylurea](/img/structure/B11483096.png)
![8-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483104.png)
![diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate](/img/structure/B11483108.png)

![N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B11483121.png)

![7-(3,4-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483130.png)
![1-(3-chlorophenyl)-6-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11483135.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483138.png)

